molecular formula C27H37AuClN2 B2564540 (1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene)(chloro)gold CAS No. 852445-83-1

(1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene)(chloro)gold

Cat. No. B2564540
CAS RN: 852445-83-1
M. Wt: 622.02
InChI Key: AOHDCBFGYXJRCK-UHFFFAOYSA-M
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Description

“(1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene)(chloro)gold” is a catalyst employed in the hydration of alkynes . It is also known as "Chloro [1,3-bis (2,6-diisopropylphenyl)imidazol-2-ylidene]gold (I)" .

Scientific Research Applications

Homogeneous Catalysis

IPr# is a crucial NHC ligand in the field of homogeneous catalysis. Its synthesis involves cost-effective, modular alkylation of aniline, an industrial chemical available in bulk. The generality of this approach extends to other sterically-bulky NHC ligands, such as BIAN-IPr# and Np#. These ligands exhibit varying steric properties and N-wingtip arrangements .

Cross-Coupling Reactions

IPr# demonstrates broad activity in various cross-coupling reactions, including N–C, O–C, C–Cl, C–Br, C–S, and C–H bond cross-couplings. Its versatility makes it valuable for reaction optimization and screening in both academic and industrial settings .

Coordination Chemistry

IPr# coordinates effectively with metals such as gold(I), rhodium(I), and palladium(II). Its steric, electron-donating, and π-accepting properties play a crucial role in fine-tuning reactivity at the metal center .

Practical Applications

The commercial availability of IPr#HCl, Np#HCl, and BIAN-IPr#HCl facilitates widespread access for researchers. These ligands find applications beyond catalysis, including in materials science and drug discovery .

properties

IUPAC Name

[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]-chlorogold
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2.Au.ClH/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;;/h9-16,18-21H,1-8H3;;1H/q;+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJQLSINQGKZAW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN(C2=[Au]Cl)C3=C(C=CC=C3C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36AuClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693479
Record name {1,3-Bis[2,6-di(propan-2-yl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene}(chloro)gold
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

621.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene)(chloro)gold

CAS RN

852445-83-1
Record name {1,3-Bis[2,6-di(propan-2-yl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene}(chloro)gold
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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